molecular formula C30H24Cl3NO2Sn B14184158 2-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]-1H-indole CAS No. 850405-99-1

2-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]-1H-indole

Cat. No.: B14184158
CAS No.: 850405-99-1
M. Wt: 655.6 g/mol
InChI Key: OLBXKZIUCZJDBC-UHFFFAOYSA-M
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Description

2-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]-1H-indole is a complex organotin compound that features an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]-1H-indole typically involves the reaction of indole derivatives with tris(2-chlorophenyl)methylstannane. The reaction conditions often require the use of a base such as sodium carbonate (Na2CO3) and a solvent like hexafluoroisopropanol (HFIP) at room temperature . The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of tin.

    Reduction: Reduction reactions can modify the stannyl group.

    Substitution: The indole core can participate in electrophilic substitution reactions, while the stannyl group can undergo nucleophilic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of tin, while substitution reactions can introduce various functional groups onto the indole core.

Scientific Research Applications

2-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]-1H-indole exerts its effects involves interactions with various molecular targets. The indole core can interact with biological receptors, while the stannyl group can participate in redox reactions. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Tris(2,4,6-trichlorophenyl)methyl radical: Similar in structure but with different substituents on the phenyl rings.

    Indole-3-acetic acid: Shares the indole core but lacks the stannyl group.

    Tris(2-chlorophenyl)methylstannane: Similar stannyl group but without the indole core

Uniqueness

2-[({Tris[(2-chlorophenyl)methyl]stannyl}oxy)carbonyl]-1H-indole is unique due to the combination of the indole core and the stannyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a compound of significant interest in scientific research.

Properties

CAS No.

850405-99-1

Molecular Formula

C30H24Cl3NO2Sn

Molecular Weight

655.6 g/mol

IUPAC Name

tris[(2-chlorophenyl)methyl]stannyl 1H-indole-2-carboxylate

InChI

InChI=1S/C9H7NO2.3C7H6Cl.Sn/c11-9(12)8-5-6-3-1-2-4-7(6)10-8;3*1-6-4-2-3-5-7(6)8;/h1-5,10H,(H,11,12);3*2-5H,1H2;/q;;;;+1/p-1

InChI Key

OLBXKZIUCZJDBC-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)O[Sn](CC3=CC=CC=C3Cl)(CC4=CC=CC=C4Cl)CC5=CC=CC=C5Cl

Origin of Product

United States

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